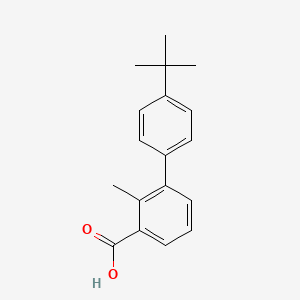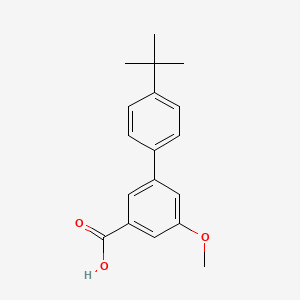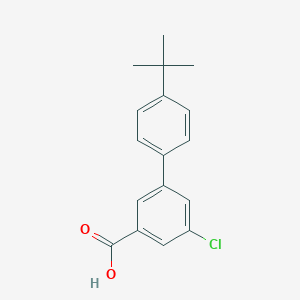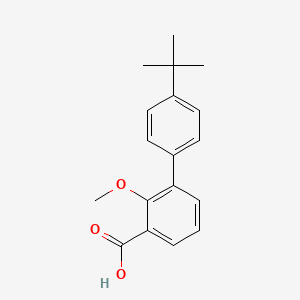
2-Methyl-3-(4-T-butylphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-T-butylphenyl)benzoic acid is an organic compound with the molecular formula C18H20O2 It is a derivative of benzoic acid, featuring a methyl group at the second position and a tert-butylphenyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-T-butylphenyl)benzoic acid typically involves the following steps:
Friedel-Crafts Alkylation:
Methylation: The methyl group is introduced at the second position of the benzene ring using methyl iodide and a strong base like sodium hydride.
Carboxylation: The final step involves the carboxylation of the benzene ring to form the benzoic acid derivative. This can be achieved through the Grignard reaction, where a Grignard reagent (e.g., phenylmagnesium bromide) reacts with carbon dioxide to form the carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-Methyl-3-(4-T-butylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-T-butylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 3-Methyl-4-(4-T-butylphenyl)benzoic acid
- 4-Methyl-2-(trifluoromethyl)benzoic acid
Comparison: 2-Methyl-3-(4-T-butylphenyl)benzoic acid is unique due to the specific positioning of the methyl and tert-butylphenyl groups on the benzene ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. For instance, the presence of the tert-butyl group can provide steric hindrance, affecting the compound’s ability to undergo certain reactions compared to its analogs.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-12-15(6-5-7-16(12)17(19)20)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYDOABOYHHAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690585 |
Source


|
| Record name | 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-61-8 |
Source


|
| Record name | 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid](/img/structure/B6404508.png)
![2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid](/img/structure/B6404509.png)
![3-[Benzo(B)thiophen-2-YL]-5-methoxybenzoic acid](/img/structure/B6404514.png)
![3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid](/img/structure/B6404517.png)
![5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid](/img/structure/B6404525.png)
![3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid](/img/structure/B6404532.png)
![3-[Benzo(B)thiophen-2-YL]-5-trifluoromethylbenzoic acid](/img/structure/B6404568.png)
![2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid](/img/structure/B6404571.png)






